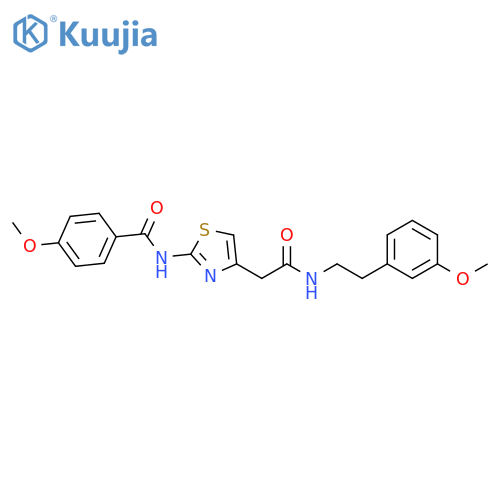Cas no 941947-43-9 (4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide)

941947-43-9 structure
商品名:4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide
CAS番号:941947-43-9
MF:C22H23N3O4S
メガワット:425.500724077225
CID:6537208
4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide
- 4-Thiazoleacetamide, 2-[(4-methoxybenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-
-
- インチ: 1S/C22H23N3O4S/c1-28-18-8-6-16(7-9-18)21(27)25-22-24-17(14-30-22)13-20(26)23-11-10-15-4-3-5-19(12-15)29-2/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27)
- InChIKey: BUTYCKQPCHYTTI-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NCCC2=CC=CC(OC)=C2)=O)N=C1NC(=O)C1=CC=C(OC)C=C1
じっけんとくせい
- 密度みつど: 1.283±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.37±0.50(Predicted)
4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2202-0448-20μmol |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2202-0448-2mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2202-0448-100mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2202-0448-5mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2202-0448-3mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-0448-5μmol |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-0448-20mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2202-0448-75mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2202-0448-1mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2202-0448-4mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
941947-43-9 (4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide) 関連製品
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 124-83-4((1R,3S)-Camphoric Acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
